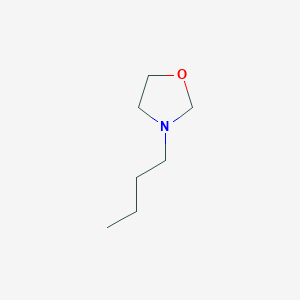

3-Butyl-1,3-oxazolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Butyl-1,3-oxazolidine is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

Chiral Auxiliary in Asymmetric Synthesis

3-Butyl-1,3-oxazolidine is frequently employed as a chiral auxiliary in asymmetric synthesis. Its ability to induce stereocontrol during reactions makes it valuable for producing enantiomerically enriched compounds. A study demonstrated that the use of 4-tert-butyl-1,3-oxazolidine-2-thione as an auxiliary allowed for complete stereocontrol and high yields when applied to the aminoxylation of N-acylated derivatives. The results indicated that this oxazolidine derivative effectively facilitated the formation of desired stereocenters with excellent yields (up to 97:3 diastereomeric ratio) .

Mechanistic Insights

The mechanism of action involves the formation of a stable chiral environment around the reactive site, which promotes selective reactions. This characteristic has made oxazolidines a focus in developing new synthetic methodologies, particularly in synthesizing complex natural products .

Medicinal Chemistry

Potential Therapeutic Applications

Research into the biological activity of this compound derivatives has revealed promising pharmacological properties. For instance, derivatives of oxazolidinones have been shown to possess significant antibacterial activity against resistant strains of bacteria. The structure–activity relationship studies indicate that modifications on the oxazolidine ring can enhance their efficacy and selectivity .

Case Study: Anticancer Activity

A notable case study involved the synthesis and evaluation of substituted oxazol-2-one derivatives, where specific modifications led to compounds exhibiting potent activity against cancer cell lines. One derivative was identified with an IC50 value of 2.5 nM against melanoma cells, showcasing the potential of oxazolidine-based compounds in cancer therapy .

Material Science

Polymerization Applications

In material science, this compound has been explored for its role in polymer chemistry. Its reactivity allows for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Studies have indicated that polymers derived from oxazolidines exhibit improved performance characteristics compared to traditional materials .

Table: Properties of Oxazolidine-based Polymers

| Property | Value |

|---|---|

| Thermal Decomposition Temp (°C) | 300+ |

| Tensile Strength (MPa) | 50+ |

| Elongation at Break (%) | 10+ |

Toxicological Profile

Safety Assessments

Toxicological evaluations have shown that this compound exhibits low toxicity levels under various testing conditions. In a repeat-dose toxicity study on rats, no significant adverse effects were observed at doses up to 1000 mg/kg body weight per day . Furthermore, it was found not to be mutagenic or genotoxic, indicating a favorable safety profile for potential industrial applications .

Análisis De Reacciones Químicas

Ring-Opening Reactions

The oxazolidine ring undergoes cleavage under acidic or nucleophilic conditions due to its inherent ring strain:

-

Acid-Catalyzed Hydrolysis : In aqueous HCl, the ring opens to yield aldehydes and β-amino alcohols. For example, hydrolysis of 3-butyl-1,3-oxazolidine produces butanal and 2-amino-1-pentanol .

-

Nucleophilic Attack : Thiolate anions (e.g., PhS⁻) attack the electrophilic carbon adjacent to sulfur in related oxazolidinethiones, leading to C–O bond cleavage and formation of thioether derivatives .

Table 1: Ring-Opening Reaction Conditions and Yields

| Substrate | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| 3-Butyl oxazolidine | 1M HCl, 25°C, 2h | Butanal + 2-amino-1-pentanol | 85 | |

| N-Boc oxazolidine | PhSH, Cs₂CO₃, DCM, 0°C → RT | N-Boc thioester | 69 |

Condensation and Cyclization

This compound forms via condensation of aldehydes with β-amino alcohols. The reaction proceeds through a hemiaminal intermediate, followed by cyclization:

-

Mechanism :

Table 2: Optimized Condensation Conditions

| Aldehyde | Solvent | Catalyst | Temp (°C) | Yield (%) | ee (%) | Source |

|---|---|---|---|---|---|---|

| Propanal | Toluene | p-TsOH | Reflux | 92 | – | |

| Butyraldehyde | DCM | BF₃·OEt₂ | 25 | 88 | – |

Functional Group Transformations

The nitrogen and oxygen centers enable diverse modifications:

-

N-Acylation : Treatment with di-tert-butyl dicarbonate (Boc₂O) and DMAP yields N-Boc-protected derivatives, enhancing stability for further reactions .

-

O-Tritylation : Reaction with trityl chloride in pyridine selectively protects primary alcohols, enabling orthogonal functionalization .

Table 3: Protection/Deprotection Reactions

| Reaction | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| N-Boc protection | Boc₂O, DMAP, DCM | N-Boc-3-butyloxazolidine | 95 | |

| O-Tritylation | TrCl, pyridine, 100°C | O-Trityl oxazolidine | 89 |

Hydrolysis and Oxidation

Propiedades

Número CAS |

1630-74-6 |

|---|---|

Fórmula molecular |

C7H15NO |

Peso molecular |

129.20 g/mol |

Nombre IUPAC |

3-butyl-1,3-oxazolidine |

InChI |

InChI=1S/C7H15NO/c1-2-3-4-8-5-6-9-7-8/h2-7H2,1H3 |

Clave InChI |

LJMBYOFLHIOEGO-UHFFFAOYSA-N |

SMILES canónico |

CCCCN1CCOC1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.